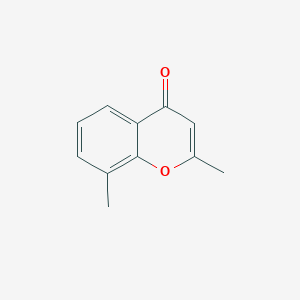
2,8-Dimethyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-4H-chromen-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring . This compound is known for its potential biological activities, including anticancer properties .
Vorbereitungsmethoden
The synthesis of 2,8-Dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,8-Dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a building block for the synthesis of various bioactive molecules . In biology and medicine, it has shown promise as an anticancer agent, exhibiting cytotoxic activity against multi-drug resistant cancer cell lines . In the industry, it may be used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2,8-Dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit cancer cell proliferation by inducing apoptosis, a process of programmed cell death . The compound may also interact with protein tyrosine kinases, which play a crucial role in cell signaling pathways . These interactions contribute to its anticancer and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
2,8-Dimethyl-4H-chromen-4-one can be compared with other similar compounds in the benzopyran family. Some of these compounds include 2-methyl-4H-1-benzopyran-4-one and 5-hydroxy-7-methoxy-2-methyl-4H-1-benzopyran-4-one . While these compounds share a similar core structure, their biological activities and applications may vary. For instance, 2-methyl-4H-1-benzopyran-4-one has been studied for its anticancer properties, while 5-hydroxy-7-methoxy-2-methyl-4H-1-benzopyran-4-one has shown potential as an anti-inflammatory agent .
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2,8-dimethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 |
InChI-Schlüssel |
XVPOUMMHNKKBQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(O2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















